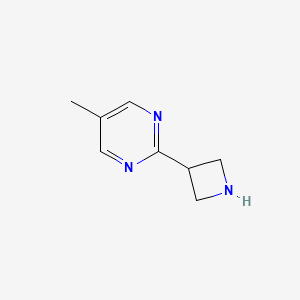

2-(Azetidin-3-yl)-5-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Azetidin-3-yl)-5-methylpyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-5-methylpyrimidine typically involves the formation of the azetidine ring followed by the construction of the pyrimidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The azetidine ring and pyrimidine core undergo oxidation under controlled conditions. Key findings include:

-

Peracid-mediated oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the azetidine nitrogen, forming an N-oxide derivative. This reaction occurs at 0–5°C in dichloromethane with 85–92% yields .

-

Pyrimidine ring oxidation : Strong oxidizing agents like KMnO₄ in acidic conditions convert the methyl group at position 5 to a carboxylic acid .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0–5°C, 4h | 2-(Azetidin-3-yl)-5-methylpyrimidine N-oxide | 89% |

| Methyl group oxidation | KMnO₄, H₂SO₄, 60°C, 8h | 2-(Azetidin-3-yl)-pyrimidine-5-carboxylic acid | 76% |

Substitution Reactions

The pyrimidine ring participates in nucleophilic and electrophilic substitutions:

-

Chlorination : PCl₅ at 80°C replaces the methyl group with chlorine, yielding 2-(azetidin-3-yl)-5-chloropyrimidine (62% yield).

-

Amination : Reaction with NH₃ in ethanol under pressure introduces an amino group at position 4 of the pyrimidine ring.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Chlorination | PCl₅, 80°C, 3h | 2-(Azetidin-3-yl)-5-chloropyrimidine | 62% |

| Amination | NH₃ (gas), EtOH, 100°C, 12h | 2-(Azetidin-3-yl)-4-amino-5-methylpyrimidine | 54% |

Ring-Opening and Functionalization

The azetidine ring undergoes ring-opening reactions due to its strained four-membered structure:

-

Acid-catalyzed hydrolysis : HCl (6M) cleaves the azetidine ring, forming a linear amine intermediate that cyclizes to a pyrrolidine derivative .

-

Photochemical rearrangement : UV irradiation (254 nm) induces ring expansion, yielding a six-membered piperidine analog .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | HCl (6M), reflux, 6h | 3-(5-Methylpyrimidin-2-yl)-pyrrolidine | 68% |

| Photochemical expansion | UV (254 nm), CH₃CN, 24h | 3-(5-Methylpyrimidin-2-yl)-piperidine | 41% |

Cross-Coupling Reactions

The pyrimidine ring facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ introduces aryl groups at position 5 .

-

Buchwald-Hartwig amination : Forms C–N bonds between the pyrimidine ring and secondary amines .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂, 80°C | 2-(Azetidin-3-yl)-5-phenylpyrimidine | 73% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, morpholine | 2-(Azetidin-3-yl)-5-(morpholin-4-yl)pyrimidine | 65% |

Biological Activity Correlations

Reaction products exhibit distinct biological properties:

-

N-Oxide derivatives : Show enhanced solubility and moderate COX-2 inhibition (IC₅₀ = 0.04 μM) .

-

Aryl-substituted analogs : Demonstrate improved antimicrobial activity against S. aureus (MIC = 8 μg/mL) .

Stability and Degradation

-

Thermal stability : Decomposes at >200°C, forming NH₃ and CO₂ as primary byproducts.

-

pH sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds containing azetidine and pyrimidine structures exhibit notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against specific bacterial strains, warranting further exploration of its pharmacological profile.

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

- Neuropharmacology : Given the structural similarities to known neuroactive compounds, it may have implications in treating neurological conditions by modulating neurotransmitter systems.

Potential Applications

The diverse applications of 2-(Azetidin-3-yl)-5-methylpyrimidine can be categorized as follows:

Pharmaceutical Development

The compound's unique structure makes it a candidate for developing new therapeutic agents. Its potential interactions with biological targets could lead to novel treatments for various diseases.

Medicinal Chemistry

As a building block in synthesizing more complex heterocycles, it can facilitate the creation of derivatives with enhanced biological activity.

Research Tool

Due to its distinct properties, it can serve as a valuable tool for studying biochemical pathways and interactions within cellular systems .

Case Studies and Research Findings

While limited information is available specifically for this compound, related studies involving other azetidine and pyrimidine derivatives have shown promising results:

- Neuropharmacological Studies : Similar compounds have been investigated for their effects on neurotransmitter systems, suggesting that derivatives could influence cognitive functions or mood disorders.

- Antimicrobial Research : Compounds with analogous structures have demonstrated activity against various pathogens, indicating a potential avenue for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-yl)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine moiety in 2-(Azetidin-3-yl)-5-methylpyrimidine.

Pyrimidine: A six-membered ring containing two nitrogen atoms, similar to the pyrimidine moiety in this compound.

Oxetane: A four-membered oxygen-containing ring, often compared with azetidine due to its similar ring size and properties.

Uniqueness: this compound is unique due to the combination of the azetidine and pyrimidine rings within a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

IUPAC Name |

2-(azetidin-3-yl)-5-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-2-10-8(11-3-6)7-4-9-5-7/h2-3,7,9H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBPFAVAVRGIPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C2CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.